molecular formula C10H16O3 B2376811 Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate CAS No. 2408959-04-4

Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B2376811
CAS No.: 2408959-04-4
M. Wt: 184.235
InChI Key: IQBWKSBKSZKKRD-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate is a bicyclic spiro compound featuring a unique oxaspiro[2.3]hexane scaffold. The tert-butyl ester group at the 2-position enhances steric bulk and stability, making it a valuable intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name

tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(2,3)13-8(11)7-4-10(7)5-12-6-10/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBWKSBKSZKKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted spirocyclic compounds.

Scientific Research Applications

Antioxidant Activity

Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate has demonstrated notable antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that this compound effectively scavenges free radicals, reducing oxidative stress markers significantly.

Research Findings:

  • A study using DPPH and ABTS assays showed that the compound exhibits an IC50 value of 28.08 µg/mL for DPPH, compared to Vitamin C at 10 µg/mL, indicating its potential as an antioxidant agent.
CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound28.08360.08
Control (Vitamin C)10.0050.00

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens, including resistant bacterial strains.

Research Findings:

  • In vitro studies revealed that it exhibits substantial antimicrobial activity with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics.
MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Anticancer Potential

Recent studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cells.

Case Study: Human Leukemia Cells

  • Treatment with this compound resulted in a dose-dependent decrease in cell viability.
  • Flow cytometry analysis confirmed an increase in early apoptotic cells compared to untreated controls.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules.

Synthetic Routes

The synthesis typically involves:

  • Isomerization of epoxy derivatives.
  • Formation of spirooxiranes through bromohydroxylation and dehydrobromination processes.

General Reaction Conditions:

  • Common reagents include lithium diisopropylamide for isomerization and N-bromosuccinimide for bromohydroxylation.

Material Science

In material science, this compound is being explored for its potential applications in developing new polymeric materials due to its unique structural features.

Polymerization Studies

Preliminary studies suggest that incorporating this compound into polymer matrices may enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison by Core Scaffold and Substituents

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (Da) Key Applications/Notes References
Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate Oxaspiro[2.3]hexane Tert-butyl ester at C2 C₁₁H₁₈O₃* ~198.26 Pharmaceutical intermediate
Ethyl 1-oxaspiro[2.3]hexane-2-carboxylate Oxaspiro[2.3]hexane Ethyl ester at C2 C₈H₁₂O₃ 156.18 Synthetic precursor
Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate Azaspiro[2.3]hexane Tert-butyl ester, difluoro at C1/C5 C₉H₁₄F₂N₂O₂ 240.22 Bioactive molecule exploration
Tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate Azaspiro[3.4]octane Hydroxyl at C6 C₁₃H₂₃NO₄ 257.33 Potential drug metabolite

*Inferred from structural analogues (e.g., lists a similar compound with MW 180.21 but incorrect substituent position).

Key Observations:

  • Ring Strain and Reactivity : The oxaspiro[2.3]hexane core (6-membered spiro system) exhibits higher ring strain compared to azaspiro[3.4]octane (8-membered spiro system), enhancing reactivity in ring-opening reactions .
  • Substituent Effects : Fluorination (e.g., in ’s compound) increases metabolic stability but reduces solubility. Hydroxyl groups (e.g., ) introduce hydrogen-bonding capacity, affecting pharmacokinetics.
  • Steric Influence : The tert-butyl group in the target compound improves thermal stability but may hinder sterically sensitive reactions .

Pharmaceutical Relevance

  • Drug Intermediates : lists tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate as a Saxagliptin impurity, underscoring the role of spiro/bicyclic esters in drug development .
  • Borylation Applications : and describe tert-butyl borate and ethynyl derivatives for C–H functionalization, a strategy applicable to modifying the target compound’s spiro core .

Research Challenges and Opportunities

  • Synthetic Complexity : Constitutional isomerism (e.g., ’s 333/iso-333) complicates purification, necessitating advanced chromatographic or spectroscopic techniques .
  • Biological Activity: Fluorinated and amino-substituted analogues (e.g., and ) show promise in medicinal chemistry but require further pharmacokinetic profiling .

Biological Activity

Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate (CAS No. 934664-42-3) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H15_{15}NO3_3
  • Molecular Weight : 185.22 g/mol
  • LogP : 0.944 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 42.07 Ų

These properties suggest that the compound may have favorable pharmacokinetic characteristics, potentially enhancing its bioavailability.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including receptors involved in pain modulation and neurotransmission. This compound may act as a modulator of the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R), which are critical in pain management and addiction pathways.

Potential Mechanisms:

  • Opioid Receptor Modulation : The compound may exhibit agonistic or antagonistic properties at MOR, influencing analgesic effects.
  • Dopamine Receptor Interaction : Its potential interaction with D3R could suggest implications for neuropsychiatric disorders and addiction therapies.

Antimicrobial Activity

Preliminary studies suggest that spirocyclic compounds can exhibit antimicrobial properties. The structural features of this compound may contribute to such activities, although specific data on this compound is still emerging.

Study 1: Analgesic Properties

In a study examining various spirocyclic compounds, researchers found that certain derivatives exhibited significant analgesic effects through MOR modulation. While this compound was not directly tested, its structural similarity to active compounds suggests potential for similar effects .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of related tert-butyl phenolic compounds, which showed promise in protecting neuronal cells from oxidative damage . This indicates that this compound could also possess neuroprotective attributes worth exploring in future research.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnalgesicPotential modulation of MOR
AntioxidantMay enhance antioxidant enzyme activities
AntimicrobialStructural potential for antimicrobial activityEmerging evidence

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